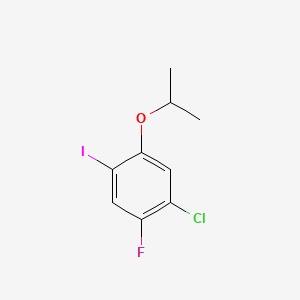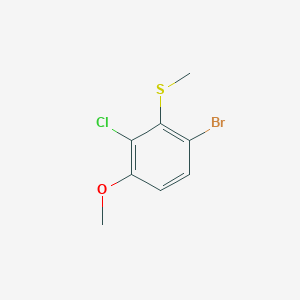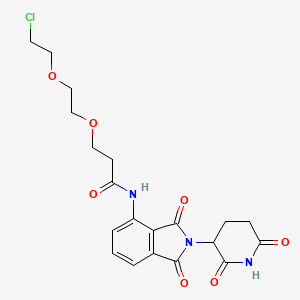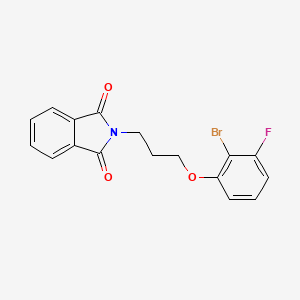
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione is a synthetic compound that belongs to the class of isoindoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry research
Preparation Methods
The synthesis of 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with isoindoline-1,3-dione as the starting material. The synthetic route includes:
Bromination: Introduction of the bromine atom into the phenoxy group.
Fluorination: Introduction of the fluorine atom into the phenoxy group.
Propylation: Attachment of the propyl group to the phenoxy group.
Coupling: Coupling the modified phenoxy group with isoindoline-1,3-dione under specific reaction conditions.
Industrial production methods often involve solventless reactions and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting the dopamine receptor D2 and other neurological targets.
Biological Studies: The compound is used to study the inhibition of β-amyloid protein aggregation, which is relevant to Alzheimer’s disease research.
Industrial Applications: It is used as an intermediate in the synthesis of various bioactive molecules and polymers.
Mechanism of Action
The mechanism of action of 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For example, it modulates the dopamine receptor D2, which is involved in neurological processes. The compound’s structure allows it to bind to the receptor’s allosteric site, influencing its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3-(2-Bromo-3-fluorophenoxy)propyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives. These compounds share a common isoindoline nucleus but differ in their substituents, which can significantly impact their biological activity and applications. For instance:
N-isoindoline-1,3-dione: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
Isoindoline-1,3-dione derivatives with different halogens:
Properties
Molecular Formula |
C17H13BrFNO3 |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-[3-(2-bromo-3-fluorophenoxy)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13BrFNO3/c18-15-13(19)7-3-8-14(15)23-10-4-9-20-16(21)11-5-1-2-6-12(11)17(20)22/h1-3,5-8H,4,9-10H2 |
InChI Key |
QETZZDUPZBWTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=C(C(=CC=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


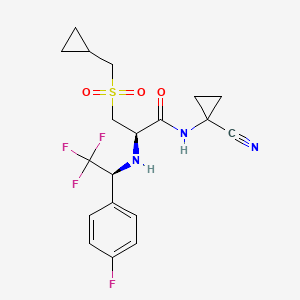
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
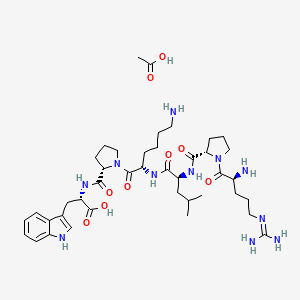
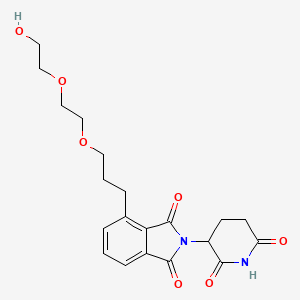
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)
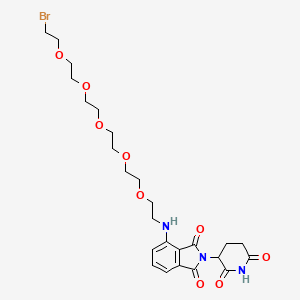
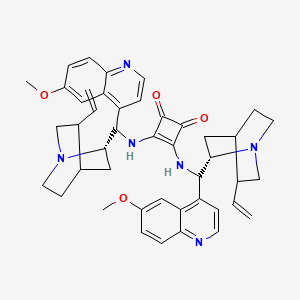
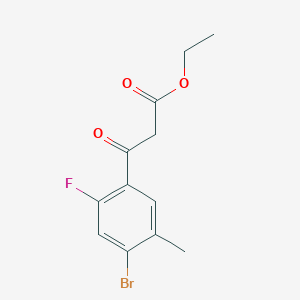
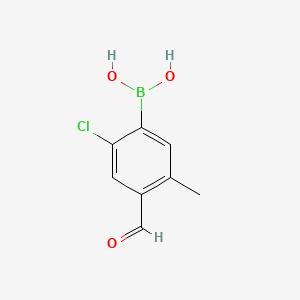
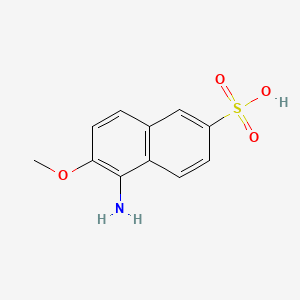
![Naphtho[2,3-C][1,2]oxazole](/img/structure/B14763864.png)
